molecular formula C15H17N5O3S B2649557 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide CAS No. 1351632-12-6

2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide

Cat. No.: B2649557
CAS No.: 1351632-12-6
M. Wt: 347.39
InChI Key: AGAFDWRRDIWMFQ-UHFFFAOYSA-N
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Description

2-((4-Methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic compound featuring a benzothiazole core linked to a methyl-1,2,4-oxadiazole group via a methylaminoacetamide bridge. This specific molecular architecture, incorporating nitrogen- and sulfur-containing heterocycles like benzothiazole and 1,2,4-oxadiazole, is of significant interest in medicinal chemistry and drug discovery research. Similar structural motifs are commonly investigated for their potential biological activities . The benzothiazole scaffold is a privileged structure in pharmacology, often associated with [describe potential activity, e.g., anticancer, antimicrobial, or neuroprotective properties]. The 1,2,4-oxadiazole ring is a known bioisostere for ester and amide functionalities, which can enhance metabolic stability and improve the pharmacokinetic profile of lead compounds. The primary research applications for this chemical are anticipated to include [list potential applications, e.g., as a building block in organic synthesis, a candidate for high-throughput screening in oncology research, or a tool compound for investigating enzyme inhibition]. Its mechanism of action is proposed to involve [describe a hypothetical mechanism, e.g., the intercalation into DNA or inhibition of a specific kinase pathway], though definitive data requires further experimental validation. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

2-[(4-methoxy-1,3-benzothiazol-2-yl)-methylamino]-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N5O3S/c1-9-17-13(23-19-9)7-16-12(21)8-20(2)15-18-14-10(22-3)5-4-6-11(14)24-15/h4-6H,7-8H2,1-3H3,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGAFDWRRDIWMFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)CNC(=O)CN(C)C2=NC3=C(C=CC=C3S2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzothiazole Ring: This can be achieved by reacting 4-methoxyaniline with carbon disulfide and bromine in the presence of a base to form 4-methoxybenzo[d]thiazole.

    Introduction of the Methylamino Group: The benzothiazole derivative is then reacted with methylamine under controlled conditions to introduce the methylamino group.

    Formation of the Oxadiazole Ring: Separately, the oxadiazole ring is synthesized by reacting hydrazine with an appropriate carboxylic acid derivative.

    Coupling Reaction: Finally, the benzothiazole and oxadiazole intermediates are coupled using a suitable linker, such as an acetamide group, under specific reaction conditions involving catalysts and solvents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and methylamino groups, using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antitumor properties. The compound's structural analogs have been investigated for their ability to inhibit tumor growth, particularly in aggressive cancers like melanoma. For instance, related compounds have been shown to target frequently mutated genes such as NRAS and BRAF, which are critical in melanoma progression .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. Specific analogs have demonstrated potent inhibition of mushroom tyrosinase, an enzyme involved in melanin production. This activity suggests potential applications in treating hyperpigmentation disorders . The mechanisms of action were elucidated using kinetic studies that highlighted the compound's effectiveness as a tyrosinase inhibitor.

Antibacterial and Antifungal Properties

Benzothiazole derivatives are known for their antibacterial and antifungal activities. Preliminary investigations into the compound's efficacy against various microbial strains suggest it may serve as a lead compound for developing new antimicrobial agents .

Case Studies

Several case studies illustrate the compound's potential:

Case Study 1: Antitumor Efficacy

In a study focusing on melanoma treatment, researchers synthesized various benzothiazole derivatives and tested their cytotoxicity against B16F10 melanoma cells. Results showed that certain analogs exhibited IC50 values significantly lower than standard chemotherapeutic agents, indicating their potential as effective treatments .

Case Study 2: Tyrosinase Inhibition

A series of experiments assessed the inhibitory effects of the compound on mushroom tyrosinase activity. The results indicated that specific concentrations led to substantial reductions in enzyme activity, supporting its application in skin-lightening formulations .

Mechanism of Action

The mechanism by which 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or DNA, leading to inhibition or activation of biological pathways. The exact pathways depend on the specific application, such as antimicrobial or anticancer activity.

Comparison with Similar Compounds

Bioactivity

  • Anticancer Potential: Compounds like 9c () and the triazole-thiazole derivative in exhibit potent anticancer activity, with IC₅₀ values <2 µg/mL against HepG-2 cells.

Structural Modifications

  • Heterocyclic Linkers : Replacing triazole () with 1,2,4-oxadiazole (target) may improve metabolic stability due to reduced susceptibility to enzymatic oxidation .

Research Findings and Limitations

  • Docking Studies : highlights triazole-acetamide derivatives (e.g., 9c) binding to enzyme active sites (e.g., α-glucosidase), suggesting the target compound’s oxadiazole may similarly interact with catalytic pockets .
  • Gaps in Data: No direct cytotoxicity or pharmacokinetic data for the target compound are available in the evidence, necessitating extrapolation from structural analogues.

Biological Activity

The compound 2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-((3-methyl-1,2,4-oxadiazol-5-yl)methyl)acetamide is a synthetic organic molecule with significant potential in pharmacology due to its complex structure, which includes a thiazole ring, a methoxy group, and an oxadiazole moiety. This article aims to explore its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C15H17N5O3SC_{15}H_{17}N_{5}O_{3}S, with a molecular weight of approximately 347.4 g/mol. The presence of various functional groups suggests diverse interactions with biological targets.

PropertyValue
Molecular FormulaC₁₅H₁₇N₅O₃S
Molecular Weight347.4 g/mol
Structural FeaturesThiazole ring, methoxy group, oxadiazole ring

The biological activity of this compound likely involves interactions with specific molecular targets such as enzymes or receptors. These interactions can lead to the inhibition or activation of various biological pathways. For instance, the oxadiazole derivatives have been noted for their strong inhibitory activity against kinases like EGFR and VEGFR-2, which are crucial in cancer biology .

Anticancer Properties

Recent studies indicate that derivatives of oxadiazole compounds exhibit significant anticancer activity. For example:

  • Cytotoxicity : Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), U937 (leukemia), and others with IC50 values in the micromolar range .
  • Mechanism of Induction : Flow cytometry assays reveal that these compounds can induce apoptosis in cancer cells in a dose-dependent manner. This is often linked to the activation of p53 pathways and caspase cleavage .

Case Studies and Research Findings

  • Case Study on Anticancer Activity :
    • A study demonstrated that related oxadiazole derivatives exhibited greater cytotoxicity than traditional chemotherapeutics like doxorubicin against leukemia cell lines . The derivatives were found to activate apoptotic pathways effectively.
  • Molecular Docking Studies :
    • Molecular docking studies have shown favorable binding interactions between the compound and key kinases involved in cancer progression, suggesting potential as a targeted therapy .
  • Bioactivity Prediction :
    • Computational studies predict that the compound possesses moderate to strong bioactivity scores against kinases, indicating its potential as a therapeutic agent .

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